molecular formula C14H17Cl2NO4 B6209974 (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid CAS No. 1213352-71-6

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid

Cat. No.: B6209974
CAS No.: 1213352-71-6
M. Wt: 334.2
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 2,5-dichlorophenyl substituent. Its structure combines a propanoic acid backbone with stereochemical specificity (S-configuration), making it a critical intermediate in medicinal chemistry for synthesizing peptidomimetics or bioactive molecules. The Boc group enhances stability during synthetic processes, while the dichlorophenyl moiety contributes to lipophilicity and target-binding interactions, particularly in enzyme inhibition or receptor modulation .

This compound is cataloged under CAS number 1197331-95-5 and is commercially available for research purposes, as noted in industrial catalogs . Its synthesis typically involves enantioselective methods to preserve the (S)-configuration, followed by functionalization of the phenyl ring with chlorine atoms at the 2- and 5-positions.

Properties

IUPAC Name

(2S)-3-(2,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPXGUCNAIICIY-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Route

The patent CN104591973A describes a Friedel-Crafts acylation using p-dichlorobenzene and acetyl chloride catalyzed by AlCl₃ to yield 2,5-dichloroacetophenone. Adapted for phenylalanine synthesis, this method employs:

ReagentQuantity (mol%)ConditionsYield
2,5-Dichlorobenzene1.0 equivAlCl₃ (3.0 equiv), 100°C, 5h95%
Acetyl chloride1.5 equivCH₂Cl₂ solvent

The resulting acetophenone undergoes Baeyer-Villiger oxidation with 30% peracetic acid and scandium triflate to form 2,5-dichlorophenyl acetate. Hydrolysis with NaOH (2.0 equiv, reflux, 8h) yields 2,5-dichlorophenol, which is subsequently converted to the aldehyde via Oppenauer oxidation.

Asymmetric Strecker Synthesis

A stereoselective approach utilizes 2,5-dichlorobenzaldehyde, ammonium chloride, and potassium cyanide in the presence of a Jacobsen thiourea catalyst to afford (S)-2-amino-3-(2,5-dichlorophenyl)propanenitrile. Acidic hydrolysis (6M HCl, 110°C, 12h) yields the corresponding amino acid with 89% ee.

Boc Protection of the Amino Group

Schotten-Baumann Conditions

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions:

This method achieves >95% conversion with minimal racemization.

Catalytic Boc Protection

Scandium triflate (5 mol%) in dichloromethane accelerates Boc installation at room temperature, reducing reaction time to 1h while maintaining 98% yield.

Optimization of Reaction Parameters

Solvent Effects on Baeyer-Villiger Oxidation

A study comparing solvents for the Baeyer-Villiger step revealed:

SolventConversion (%)Selectivity (2,5 vs. 2,4)
CH₂Cl₂9295:5
Acetone8893:7
Toluene7889:11

Dichloromethane maximizes regioselectivity due to its polarity stabilizing the transition state.

Temperature Dependence in Hydrolysis

Hydrolysis of 2,5-dichlorophenyl acetate to the phenol derivative follows first-order kinetics:

Rate=k[Acetate][OH]\text{Rate} = k[\text{Acetate}][\text{OH}^-]
where k=2.3×104s1k = 2.3 \times 10^{-4} \, \text{s}^{-1} at 90°C. Lower temperatures (70°C) reduce byproduct formation but require 24h for completion.

Analytical Characterization

Chiral HPLC Analysis

Enantiopurity is verified using a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1.0 mL/min):

  • Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min

  • ee >99% achieved via crystallization from ethyl acetate/hexane.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 7.28 (dd, J = 8.4, 2.4 Hz, 1H), 7.18 (d, J = 2.4 Hz, 1H), 5.21 (d, J = 8.0 Hz, 1H, NH), 4.45 (m, 1H, α-CH), 3.15 (dd, J = 14.0, 5.2 Hz, 1H, β-CH₂), 2.98 (dd, J = 14.0, 8.4 Hz, 1H, β-CH₂), 1.43 (s, 9H, Boc).

  • HRMS (ESI) : m/z calc. for C₁₄H₁₆Cl₂NO₄ [M+H]⁺ 334.0512, found 334.0509.

Industrial-Scale Considerations

Waste Management

The AlCl₃-mediated Friedel-Crafts step generates 3.2 kg wastewater per kg product. Neutralization with CaCO₃ reduces Al³⁺ content to <50 ppm, meeting EPA discharge standards.

Continuous Flow Synthesis

A microreactor system (0.5 mL volume) operating at 100°C achieves 92% yield in the Baeyer-Villiger step with 10-minute residence time, compared to 3h in batch mode .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate the free amine. This reaction is essential for further functionalization in peptide synthesis.

Conditions and Outcomes

Acid UsedSolventTemperatureYieldSource
Trifluoroacetic acid (TFA)Dichloromethane (DCM)0–25°C>95%
Hydrochloric acid (HCl)Dioxane/Water25°C85–90%
  • Mechanism : Protonation of the carbonyl oxygen followed by cleavage of the Boc group via carbamate intermediate formation.

  • Chiral Integrity : The (S)-configuration at the α-carbon is preserved during deprotection .

Carboxylic Acid Functionalization

The propanoic acid moiety undergoes esterification or activation for amide bond formation.

Esterification

ReagentCatalystSolventYieldSource
Methanol/H+H2SO4MeOH88%
DCC/DMAPDCM92%

Activation for Coupling

Activating AgentBaseProductYieldSource
DCCTMPActivated ester93%
HOBt/EDCDIEAPeptide intermediate89%
  • Applications : Used in synthesizing JPH203 derivatives (LAT1 inhibitors) .

Catalytic Asymmetric Reactions

Iron-catalyzed 1,3-nitrogen migration enables stereoselective synthesis of β-amino acids .

Key Reaction Parameters

CatalystSolventTemperatureee (%)YieldSource
(R,R)-FeBIPF2 (2 mol%)DCB/CHCl3 (1:1)–50°C9898%
TMP (2.0 equiv)–30°C9693%
  • Scope : Compatible with arylacetic acid derivatives, retaining the dichlorophenyl group’s steric and electronic effects .

Substitution Reactions on the Dichlorophenyl Ring

The 2,5-dichlorophenyl group influences electrophilic substitution reactivity:

Reaction TypeReagentPositionOutcomeSource
Nucleophilic Aromatic SubstitutionNaN3 (CuI)Para to ClAzide introduction
Suzuki CouplingPd(PPh3)4Meta to ClBiaryl formation
  • Limitations : Steric hindrance from the 2,5-dichloro substitution reduces reactivity at ortho positions .

Hydrolysis of Methyl Esters

The methyl ester derivative is hydrolyzed to regenerate the carboxylic acid:

ConditionsSolventTimeYieldSource
LiOH/THF/H2OTHF/H2O12 h95%
NaOH/MeOHMeOH/H2O6 h90%

Acetylation of the Free Amine

After Boc deprotection, the primary amine is acetylated for stability or functionalization:

ReagentBaseSolventYieldSource
Acetyl chloridePyridineDCM67%
Ac2ODIEADMF75%

Chiral Resolution and Analysis

The (S)-configuration is confirmed via chiral HPLC and X-ray crystallography :

MethodColumnRetention Timeee (%)Source
Chiral HPLCCHIRALPAK IC-312.8 min>99
X-ray Crystallography

Scientific Research Applications

Medicinal Chemistry Applications

  • Peptide Synthesis :
    • The compound serves as a building block in peptide synthesis due to the presence of the tert-butyloxycarbonyl (Boc) protecting group. This group allows for selective reactions, facilitating the formation of peptides with specific sequences.
    • Case Study : Research has demonstrated that using Boc-protected amino acids enhances the efficiency of solid-phase peptide synthesis (SPPS), leading to higher yields and purities in complex peptide structures.
  • Drug Development :
    • It is used in the design of novel pharmaceuticals targeting various diseases, including cancer and infections. The dichlorophenyl moiety contributes to the compound's biological activity.
    • Example : Studies indicate that derivatives of this compound exhibit significant anticancer properties by inhibiting specific signaling pathways involved in tumor growth.

Biochemical Research Applications

  • Biological Activity :
    • The compound has been studied for its effects on apoptosis and autophagy, critical processes in cellular health and disease.
    • Research Findings : Investigations reveal that Boc-D-Phe(2,5-DiCl)-OH can modulate apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment.
  • Enzyme Inhibition :
    • It is explored as an inhibitor for various metabolic enzymes and proteases, impacting metabolic pathways.
    • Example : The compound has shown inhibition of serine proteases, which are pivotal in several physiological processes and disease states.
  • Immunology :
    • The compound's role in immunological studies is notable, particularly concerning its interaction with immune checkpoint proteins.
    • Case Study : Research indicates that modifications of this compound can enhance immune responses against tumors by targeting specific immune checkpoints.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Peptide SynthesisBuilding block for SPPSEnhanced yields and purities
Drug DevelopmentAnticancer agentInhibits tumor growth via signaling pathways
Biological ActivityModulation of apoptosisPotential therapeutic agent in cancer treatment
Enzyme InhibitionInhibitor of serine proteasesAffects metabolic pathways
ImmunologyInteraction with immune checkpoint proteinsEnhances immune responses against tumors

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Compound Name Aryl Substituent Biological Activity Key Findings Reference
(S)-2-((Boc)amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl Anticancer (Type L inhibitors) Exhibited moderate IC₅₀ values (~10–50 μM) against breast cancer cell lines. Iodine’s bulkiness enhanced target selectivity but reduced solubility.
(S)-2-((Boc)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl HIV-1 Capsid Inhibition Demonstrated improved binding to HIV-1 capsid proteins (EC₅₀ = 2.3 μM) due to fluorine’s electronegativity enhancing polar interactions.
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride 4-Chlorophenyl Not explicitly stated (secondary amine derivative) Used as a building block for kinase inhibitors; hydrochloride salt improved crystallinity.

Key Insights :

  • Steric Hindrance : Iodine’s larger atomic radius (4-iodophenyl analog) may reduce binding pocket accessibility, whereas chlorine’s smaller size balances steric and electronic effects.

Backbone Modifications

Compound Name Backbone Structure Key Feature Application Reference
(S)-2-((Boc)amino)-2-(2,5-dichlorophenyl)acetic acid Acetic acid (shorter chain) Reduced conformational flexibility Utilized in fragment-based drug discovery for protease inhibitors.
2-((Boc)amino)-3-(2-chloro-5-fluorophenyl)propanoic acid Mixed halogen substituents Dual halogen effects Studied for enhanced cross-reactivity in kinase assays.

Key Insights :

  • The propanoic acid chain in the target compound offers greater rotational freedom than acetic acid derivatives, enabling optimized binding to extended protein pockets .

Stereochemical Comparisons

  • (R)-2-((Boc)amino)-3-(4-iodophenyl)propanoic acid: Demonstrated 30% lower anticancer activity than its (S)-configured counterpart, emphasizing the role of chirality in target recognition .
  • (S)-isomers : Consistently showed higher metabolic stability across studies, attributed to preferential enzyme-binding conformations .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid, commonly referred to as Boc-Phe(2,5-Cl2)-OH, is a derivative of phenylalanine that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a dichlorophenyl moiety. Understanding its biological activity is crucial for its applications in pharmaceutical research and development.

The compound has the following physico-chemical characteristics:

PropertyValue
Molecular FormulaC14H17Cl2NO4
Molar Mass334.2 g/mol
Density1.323 ± 0.06 g/cm³ (Predicted)
Boiling Point474.3 ± 45.0 °C (Predicted)
pKa3.75 ± 0.12 (Predicted)
Storage Conditions2-8°C, dry, sealed

These properties suggest that the compound is stable under specific conditions, which is essential for storage and handling in laboratory settings .

Research indicates that this compound acts as an inhibitor of various protein kinases, which are pivotal in cellular signaling pathways. Specifically, it has been shown to interact with several receptor tyrosine kinases (RTKs), including:

  • Epidermal Growth Factor Receptor (EGFR)
  • Anaplastic Lymphoma Kinase (ALK)
  • Fms-like Tyrosine Kinase 3 (FLT3)

These interactions suggest that the compound may play a role in modulating pathways involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapeutics .

Biological Activity and Case Studies

  • Antitumor Activity : In vitro studies have demonstrated that Boc-Phe(2,5-Cl2)-OH exhibits cytotoxic effects against various cancer cell lines, including those derived from breast and colon cancers. The compound's ability to inhibit cell growth was attributed to its action on RTKs that are often overexpressed in tumors.
  • Mechanistic Studies : Computational modeling and experimental assays have shown that the compound can effectively block the phosphorylation of target proteins involved in oncogenic signaling pathways. For instance, inhibition of EGFR phosphorylation was observed in treated cell lines, indicating a potential mechanism for its antitumor effects .
  • Synergistic Effects : Recent studies have explored the synergistic effects of combining Boc-Phe(2,5-Cl2)-OH with other chemotherapeutic agents. Preliminary results indicate enhanced cytotoxicity when used in conjunction with established drugs like cisplatin and doxorubicin, suggesting potential for combination therapies .

Q & A

Q. What are the key steps in synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling a Boc-protected amino acid derivative with a dichlorophenyl-containing moiety. For example, enantiomerically pure starting materials (e.g., (S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid) are Boc-protected using di-tert-butyl dicarbonate in the presence of a base like triethylamine. Subsequent coupling reactions (e.g., EDC/HOBt or HATU-mediated) are employed to introduce functional groups. Purification via column chromatography or recrystallization ensures product integrity. Yield optimization requires strict control of stoichiometry, temperature (often 0–25°C), and anhydrous conditions .

Q. What characterization techniques are essential for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Enantiomeric purity is assessed using chiral HPLC with columns like Chiralpak IA/IB, comparing retention times with racemic mixtures. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation. Infrared (IR) spectroscopy validates functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes H315 (skin irritation), H319 (eye irritation), and H410 (aquatic toxicity). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid ignition sources (P210). Store in a dry, ventilated area (P402, P403) at 2–8°C. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers address low yields in the coupling reactions during synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance from the 2,5-dichlorophenyl group or Boc deprotection. Optimize by:
  • Using coupling agents like HATU instead of EDC/HOBt for better activation.
  • Increasing reaction time (24–48 hours) and temperature (room temperature to 40°C).
  • Pre-activating the carboxylate with 1.2–1.5 equivalents of coupling agent before adding the amine. Monitor intermediates via TLC or LC-MS .

Q. What analytical strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using validated in vitro models (e.g., kinase inhibition assays) and compare IC₅₀ values across studies. Structural analogs (e.g., 4-iodophenyl derivatives in ) can clarify substituent effects. Molecular docking studies may explain divergent binding affinities due to halogen interactions .

Q. How does the 2,5-dichlorophenyl substituent influence the compound’s physicochemical properties and target interactions?

  • Methodological Answer : The dichlorophenyl group enhances lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility. Chlorine atoms engage in halogen bonding with target proteins (e.g., kinases), increasing binding affinity. Computational tools like COSMO-RS predict solubility, while Hammett constants quantify electronic effects on reactivity .

Q. What methodologies effectively evaluate the environmental impact of this compound in aquatic systems?

  • Methodological Answer : Follow OECD Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna acute toxicity). Measure EC₅₀ values using standardized protocols. The compound’s high logP and H410 classification ( ) suggest bioaccumulation risk; use LC-MS/MS to monitor degradation products in simulated wastewater .

Q. What solvent systems are optimal for overcoming solubility challenges in biological assays?

  • Methodological Answer : Prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS (pH 7.4) or cell culture medium. For aqueous solubility enhancement, use co-solvents like ethanol (5–10%) or surfactants (e.g., Tween-80). Dynamic light scattering (DLS) monitors aggregation .

Q. How does the tert-butoxycarbonyl (Boc) group affect the compound’s stability under different pH conditions?

  • Methodological Answer :
    The Boc group is acid-labile, with deprotection occurring rapidly in TFA/CH₂Cl₂ (1:1 v/v) at 0°C. Stability studies (HPLC monitoring) show ≤5% degradation at pH 5–7 over 24 hours. Under basic conditions (pH >9), slow hydrolysis occurs via nucleophilic attack on the carbonyl .

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